molecular formula C24H21ClN2O3S B2836125 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine CAS No. 895642-06-5

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine

Cat. No.: B2836125
CAS No.: 895642-06-5
M. Wt: 452.95
InChI Key: JQFIKMQBESTRJQ-UHFFFAOYSA-N
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Description

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine is a chemical compound that belongs to the quinoline family

Scientific Research Applications

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.

    Material Science: It can be used in the development of new materials with specific properties.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of other chemicals.

Preparation Methods

The synthesis of 3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like methyl iodide.

    N-Benzylation: The N-benzyl group can be introduced through alkylation reactions using benzyl halides.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halides and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

3-(4-chlorobenzenesulfonyl)-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine can be compared with other quinoline derivatives, such as:

    3-((4-chlorophenyl)sulfonyl)-6-fluoro-N-(4-methylbenzyl)quinolin-4-amine: This compound has a fluorine atom instead of a methoxy group, which may alter its biological activity and chemical properties.

    3-((4-chlorophenyl)sulfonyl)-6,7-dimethoxy-N-(4-methylbenzyl)quinolin-4-amine: This compound has an additional methoxy group, which may enhance its activity or alter its solubility.

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-N-[(4-methylphenyl)methyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O3S/c1-16-3-5-17(6-4-16)14-27-24-21-13-19(30-2)9-12-22(21)26-15-23(24)31(28,29)20-10-7-18(25)8-11-20/h3-13,15H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFIKMQBESTRJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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